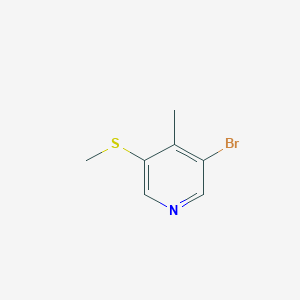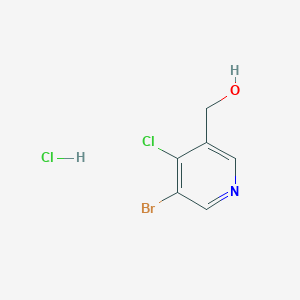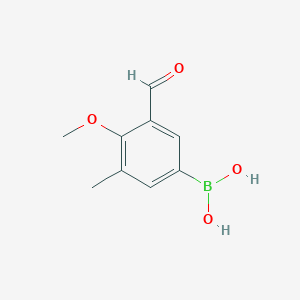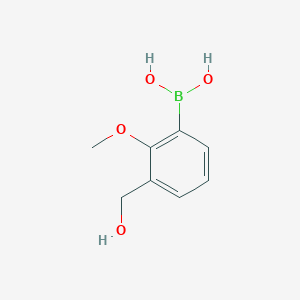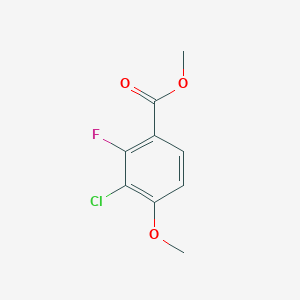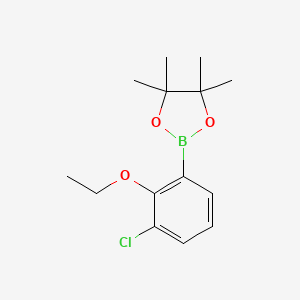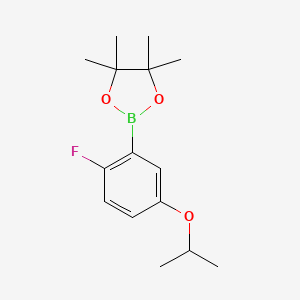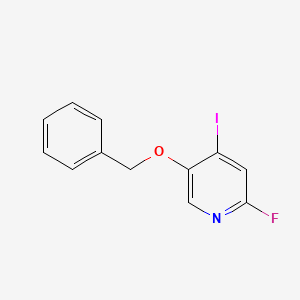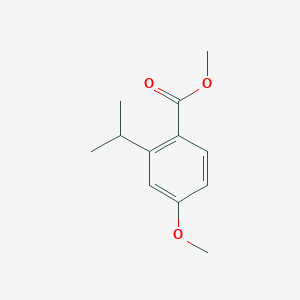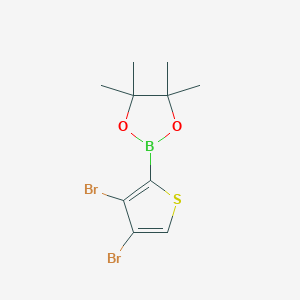
3,4-Dibromothiophene-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromothiophene-2-boronic acid pinacol ester is a boronic ester derivative of thiophene. It is a valuable intermediate in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring, and a boronic acid pinacol ester group at the 2 position. This unique structure makes it a versatile reagent in various chemical transformations.
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the context of organic synthesis. In Suzuki–Miyaura coupling reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dibromothiophene-2-boronic acid pinacol ester are related to its role in organic synthesis. Specifically, it is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds . The compound’s role in these reactions can lead to the formation of a wide range of functional groups, contributing to the synthesis of diverse molecules.
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered to be stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. Through its involvement in Suzuki–Miyaura coupling reactions, the compound can contribute to the formation of carbon–carbon bonds, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s stability can be affected by the presence of certain substances. For example, pinacol boronic esters can be smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromothiophene-2-boronic acid pinacol ester typically involves the bromination of thiophene followed by borylation. The process can be summarized in the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to selectively introduce bromine atoms at the 3 and 4 positions of the thiophene ring.
Borylation: The dibrominated thiophene is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to form the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromothiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The bromine atoms on the thiophene ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or vinyl-aryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Formation of boronic acids or other oxidized derivatives.
Scientific Research Applications
3,4-Dibromothiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry: Used in the development of pharmaceutical intermediates and active compounds.
Chemical Biology: Used in the synthesis of biologically active molecules and probes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromothiophene-2-boronic acid pinacol ester
- 4-Bromothiophene-2-boronic acid pinacol ester
- 2,5-Dibromothiophene-3-boronic acid pinacol ester
Uniqueness
3,4-Dibromothiophene-2-boronic acid pinacol ester is unique due to the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring. This structural feature allows for selective functionalization and cross-coupling reactions, making it a valuable reagent in organic synthesis. The boronic acid pinacol ester group further enhances its reactivity and stability in various chemical transformations.
Properties
IUPAC Name |
2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-7(13)6(12)5-16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLVVJDJCPLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
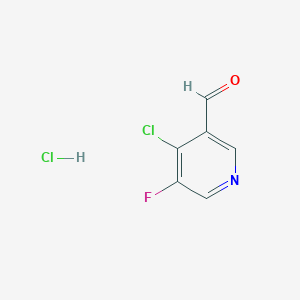
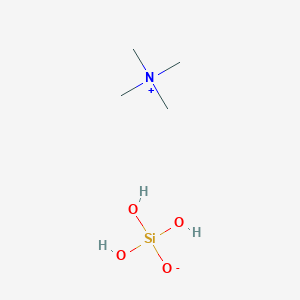
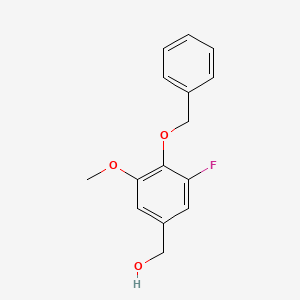
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)
